Cas no 88-13-1 (Thiophene-3-carboxylic acid)

L'acido tiofene-3-carbossilico è un composto eterociclico contenente zolfo, ampiamente utilizzato come intermedio nella sintesi organica. La sua struttura combina un anello tiofenico con un gruppo carbossilico in posizione 3, conferendogli proprietà chimiche versatili. Questo composto trova applicazioni nella produzione di farmaci, materiali elettronici e pigmenti, grazie alla sua reattività selettiva e alla stabilità termica. La presenza del gruppo carbossilico permette ulteriori derivatizzazioni, facilitando la formazione di legami ammidici o esterei. La sua purezza elevata e la costanza di qualità lo rendono particolarmente adatto per applicazioni di ricerca e sviluppo in chimica fine.
Thiophene-3-carboxylic acid structure
Thiophene-3-carboxylic acid structure
Nome del prodotto:Thiophene-3-carboxylic acid
Numero CAS:88-13-1
MF:C5H4O2S
MW:128.149060249329
MDL:MFCD00005467
CID:34452
PubChem ID:6918

Thiophene-3-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Thiophene-3-carboxylic acid
    • 3-Thenoic acid
    • AKOS B013976
    • AKOS 207-06
    • 3-Thiophenezoic acid
    • 3-THIOPHENIC ACID
    • BETA-THIOPHENIC ACID
    • B-THIOPHENIC ACID
    • 3-Thiophenecarboxylic Acid
    • 3-Thiophenearboxylic acid
    • 3-Thienylcarboxylic acid
    • 3-THIOPHENE CARBOXYLIC ACID
    • beta-Thiophenecarboxylic acid
    • .beta.-Thiophenic acid
    • .beta.-Thiophenecarboxylic acid
    • YNVOMSDITJMNET-UHFFFAOYSA-N
    • 6V3012Q6BE
    • thiophene-3-carboxylicacid
    • 3-thienoic acid
    • 3-thiophenoic acid
    • 3-thiophen
    • AC-4905
    • T1084
    • 3-Carboxythiophene
    • 3-Thiophenecarboxylic acid, 99%
    • AM20110264
    • EINECS 201-802-5
    • P17867
    • Thiophene-3-caboxylic acid
    • thiophen-3-carboxylic acid
    • SCHEMBL152166
    • NSC66314
    • 3-thiophencarboxylic acid
    • FT-0616409
    • 5-nitro-3,4-dihydro-1h-isoquinoline-2-carboxylicacidtert-butylester
    • 5-18-06-00199 (Beilstein Handbook Reference)
    • Q-101197
    • F2191-0103
    • HY-W004615
    • 88-13-1
    • NSC 66314
    • CS-W004615
    • Thiophene-3-formic acid
    • CHEMBL164585
    • PS-5325
    • 3-THENOIC ACID [MI]
    • NCIOpen2_000030
    • MFCD00005467
    • PB18386
    • LS-152973
    • 3-thiophenecarboxylic
    • BDBM50074328
    • STK373639
    • BIDD:GT0807
    • BP-20550
    • Z147647094
    • AKOS000276783
    • BRN 0001994
    • YNVOMSDITJMNET-UHFFFAOYSA-
    • EN300-22996
    • UNII-6V3012Q6BE
    • HMS1738H11
    • DTXSID40236745
    • InChI=1/C5H4O2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)
    • SY001582
    • NSC-66314
    • Q27265560
    • β-Thiophenecarboxylic acid
    • β-Thiophenic acid
    • 3-Thiophenecarboxylic acid,98%
    • DTXCID70159236
    • ALBB-012106
    • 3-Thiophenecarboxylic acid; 3-Thenoic acid; beta-Thiophenic acid
    • DB-016025
    • NS00039243
    • TX0
    • MDL: MFCD00005467
    • Inchi: 1S/C5H4O2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)
    • Chiave InChI: YNVOMSDITJMNET-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CSC=1)O
    • BRN: 0001994

Proprietà calcolate

  • Massa esatta: 127.993201g/mol
  • Carica superficiale: 0
  • XLogP3: 1.5
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta legami ruotabili: 1
  • Massa monoisotopica: 127.993201g/mol
  • Massa monoisotopica: 127.993201g/mol
  • Superficie polare topologica: 65.5Ų
  • Conta atomi pesanti: 8
  • Complessità: 103
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Aghi come cristalli. Può volatilizzare con vapore acqueo
  • Densità: 1.305 (estimate)
  • Punto di fusione: 136.0 to 141.0 deg-C
  • Punto di ebollizione: 271°C at 760 mmHg
  • Punto di infiammabilità: 117.8℃
  • Indice di rifrazione: 1.5160 (estimate)
  • Solubilità: water: soluble0.2g/10 mL, clear to almost clear, colorless to slightly brownish-yellow
  • Coefficiente di ripartizione dell'acqua: 4.3 g/L (25 ºC)
  • PSA: 65.54000
  • LogP: 1.44630
  • Merck: 9279
  • Solubilità: Leggermente solubile in acqua (25 ℃, 0.43g/100g).
  • pka: 4.1(at 25℃)

Thiophene-3-carboxylic acid Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319
  • Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S22-S24/25-S37/39-S26
  • RTECS:XM8330300
  • Identificazione dei materiali pericolosi: Xn
  • Frasi di rischio:R36/37/38
  • Classe di pericolo:IRRITANT
  • Condizioni di conservazione:Keep in dark place,Sealed in dry,Room Temperature

Thiophene-3-carboxylic acid Dati doganali

  • CODICE SA:29349990
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Thiophene-3-carboxylic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-22996-0.5g
thiophene-3-carboxylic acid
88-13-1 95%
0.5g
$21.0 2024-06-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T1084-5g
Thiophene-3-carboxylic acid
88-13-1 97.0%(GC&T)
5g
¥215.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T024A-100g
Thiophene-3-carboxylic acid
88-13-1 97%
100g
¥605.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T024A-25g
Thiophene-3-carboxylic acid
88-13-1 97%
25g
¥164.0 2022-05-30
abcr
AB119069-5 g
Thiophene-3-carboxylic acid; 99%
88-13-1
5g
€68.30 2023-05-10
eNovation Chemicals LLC
D379841-500g
3-Thiophenezoic acid
88-13-1 97%
500g
$840 2023-09-01
Oakwood
003460-25g
3-Thiophenecarboxylic acid
88-13-1 98%
25g
$44.00 2024-07-19
eNovation Chemicals LLC
K06745-100g
3-Thiophenezoic acid
88-13-1 98%
100g
$600 2024-06-05
Life Chemicals
F2191-0103-0.25g
thiophene-3-carboxylic acid
88-13-1 95%+
0.25g
$18.0 2023-11-21
Enamine
EN300-22996-100.0g
thiophene-3-carboxylic acid
88-13-1 95%
100.0g
$145.0 2024-06-20

Thiophene-3-carboxylic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Ethyl acetate ;  10 h
Riferimento
Aerobic oxidation of alcohols under visible light irradiation of fluorescent lamp
Hirashima, Shin-ichi; et al, Green Chemistry, 2007, 9(4), 318-320

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Ruthenium Solvents: Acetonitrile ,  Water ;  8 h, rt
Riferimento
An improved protocol for the oxidative cleavage of alkynes, alkenes, and diols with recyclable Ru/C
Vijay, Kumar A.; et al, Synlett, 2009, (5), 739-742

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: p-Xylene
Riferimento
Enzymic oxidation of methyl groups in heteroarenes: a versatile method for the preparation of heteroaromatic carborylic acids
Kiener, Andreas, Angewandte Chemie, 1992, 104(6), 748-9

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Tetraethylammonium iodide ,  1,5,7-Triazabicyclo[4.4.0]dec-5-ene Catalysts: Naphthalene Solvents: Dimethylformamide ;  6 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Metal-Free Electrochemical Carboxylation of Organic Halides in the Presence of Catalytic Amounts of an Organomediator
Wang, Yanwei; et al, Angewandte Chemie, 2022, 61(41),

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Acetic anhydride ,  Diisopropylethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  6 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  acidified
Riferimento
Oxalic acid as the in situ carbon monoxide generator in palladium-catalyzed hydroxycarbonylation of arylhalides
Shao, Changdong; et al, Organic & Biomolecular Chemistry, 2017, 15(23), 5033-5040

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Silver oxide (Ag2O) Solvents: Water
Riferimento
3-Thenoic acid
Campaigne, E. E.; et al, Organic Syntheses, 1953, 33, 94-5

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Silver oxide (Ag2O) Solvents: Water
Riferimento
3-Substituted thiophenes
Campaigne, E.; et al, Journal of the American Chemical Society, 1948, 70, 1555-8

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  30 min, -80 °C
1.2 -
1.3 Reagents: Hydrogen ion Solvents: Water
Riferimento
Tuning of electronic properties of novel donor-acceptor polymers containing oligothiophenes with electron-withdrawing ester groups
Imae, Ichiro ; et al, Polymer Bulletin (Heidelberg, 2021, 78(5), 2341-2355

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: [1,3-Bis[2,6-bis(diphenylmethyl)-4-methylphenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Toluene ;  100 °C; 15 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  rt
Riferimento
Nickel-catalysed carboxylation of organoboronates
Makida, Yusuke; et al, Chemical Communications (Cambridge, 2014, 50(59), 8010-8013

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Water ,  Polyethylene glycol ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Riferimento
Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides under Ambient Conditions: Synthesis of Aromatic Carboxylic Acids and Aromatic Esters
Han, Wei; et al, Synthesis, 2015, 47(13), 1861-1868

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate ,  Manganese diacetate ,  Sodium bromide Solvents: Acetic acid
Riferimento
Preparation of thiophenecarboxylic acids
, Japan, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Catalysts: Benzene
Riferimento
Photolyses of bis(2-thiophenecarbonyl) and bis(3-thiophenecarbonyl) peroxides in benzene. Production of biphenyl from the solvent benzene controlled by the photolysis rate
Urano, Toshiyuki; et al, Chemistry Letters, 1983, (6), 867-70

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate ,  1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ;  20 min, rt → 65 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  7 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
Riferimento
Tandem one-pot CO2 reduction by PMHS and silyloxycarbonylation of aryl/vinyl halides to access carboxylic acids
Paridala, Kumaraswamy; et al, Chemical Communications (Cambridge, 2018, 54(82), 11574-11577

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  10 h, 80 °C
Riferimento
Palladium-Catalyzed Ligand-Controlled Selective Synthesis of Aldehydes and Acids from Aryl Halides and Formic Acid
Wu, Fu-Peng; et al, ChemCatChem, 2017, 9(16), 3121-3124

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Silver acetate ,  Triphenylphosphine Solvents: 1,4-Dioxane ;  8 h, 20 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Silver(I)-catalyzed carboxylation of arylboronic esters with CO2
Zhang, Xiao; et al, Chemical Communications (Cambridge, 2012, 48(50), 6292-6294

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Sodium bisulfite ,  Cuprous chloride Solvents: Water
Riferimento
Synthesis of Novel Substituted Thienothiazines
Punk, Peter, 1977, , ,

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Cesium fluoride Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: 1,4-Dioxane ;  10 - 30 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Rhodium(I)-Catalyzed Carboxylation of Aryl- and Alkenylboronic Esters with CO2
Ukai, Kazutoshi; et al, Journal of the American Chemical Society, 2006, 128(27), 8706-8707

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Sodium dichromate Solvents: Water ;  8 h, 200 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Riferimento
Oxidation of methylthiophenes to thiophenecarboxylic acids
Kim, Su Jin; et al, Bulletin of the Korean Chemical Society, 2009, 30(11), 2789-2791

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Ethyl acetate ;  24 h
Riferimento
Catalytic oxidative cleavage of 1,3-diketones to carboxylic acids by aerobic photooxidation with iodine
Tada, Norihiro; et al, Synlett, 2011, (19), 2896-2900

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Copper-catalyzed synthesis of aromatic carboxylic acids from arylboronic acids and acetyl acetate
Zheng, Rui; et al, Tetrahedron Letters, 2014, 55(41), 5671-5675

Synthetic Routes 21

Condizioni di reazione
1.1 Catalysts: Oxygen ,  Hydrogen bromide Solvents: Ethyl acetate ;  10 h
Riferimento
Aerobic photo-oxidation of alcohols in the presence of a catalytic inorganic bromo source
Hirashima, Shin-Ichi; et al, Tetrahedron, 2006, 62(33), 7887-7891

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: Cesium fluoride ,  7,7,8,8-Tetraethylbicyclo[4.2.0]disil-1,3,5-triene Solvents: Dimethylformamide ;  1 atm, 0 °C; 2 h, 1 atm, rt
Riferimento
A Strained Disilane-Promoted Carboxylation of Organic Halides with CO2 under Transition-Metal-Free Conditions
Mita, Tsuyoshi; et al, Organic Letters, 2015, 17(21), 5276-5279

Synthetic Routes 23

Condizioni di reazione
1.1 Reagents: Water ,  Oxygen Catalysts: Carbon tetrabromide Solvents: Ethyl acetate ;  20 h
Riferimento
Catalytic aerobic photooxidative cleavage of carbon-carbon triple bonds using carbon tetrabromide
Yamaguchi, Tomoaki; et al, Synlett, 2013, 24(5), 607-610

Synthetic Routes 24

Condizioni di reazione
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  26 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
Metal-Free Dehomologative Oxidation of Arylacetic Acids for the Synthesis of Aryl Carboxylic Acids
Kalmode, Hanuman P.; et al, Journal of Organic Chemistry, 2017, 82(7), 3781-3786

Synthetic Routes 25

Condizioni di reazione
1.1 Reagents: Tetraethylammonium iodide ,  Lithium acetate ,  Manganese Catalysts: Cobalt dibromide ,  2,9-Dibutyl-4,7-dimethyl-1,10-phenanthroline Solvents: Dimethylacetamide ;  12 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  10 min, rt
Riferimento
Cobalt-catalyzed carboxylation of aryl and vinyl chlorides with CO2
Wang, Yanwei; et al, Chemical Communications (Cambridge, 2020, 56(92), 14416-14419

Synthetic Routes 26

Condizioni di reazione
1.1 Reagents: Silver oxide (Ag2O) Solvents: Water ;  cooled; 3 min; 30 min
Riferimento
Substituent Effect on the Optoelectronic Properties of Alternating Fluorene-Thiophene Copolymers
Pal, Bikash; et al, Macromolecules (Washington, 2007, 40(23), 8189-8194

Synthetic Routes 27

Condizioni di reazione
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: 2-Chloroanthraquinone Solvents: Acetone ;  20 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Aerobic photooxidative cleavage of 1,3-diketones to carboxylic acids using 2-chloroanthraquinone
Tachikawa, Yuma; et al, Tetrahedron Letters, 2013, 54(46), 6218-6221

Synthetic Routes 28

Condizioni di reazione
1.1 Reagents: Diethylzinc Solvents: Dimethyl sulfoxide ,  Toluene ;  16 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 min, rt
Riferimento
Diethylzinc-promoted carboxylation of aryl/alkenyl boronic acids with CO2
Tang, Tingyu; et al, Organic & Biomolecular Chemistry, 2023, 21(44), 8849-8856

Synthetic Routes 29

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: L-Proline ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 130 °C
1.2 Reagents: 2,2′-Anhydrouridine ;  12 h, 140 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Riferimento
Copper-catalyzed aerobic oxidative synthesis of aromatic carboxylic acids
Yang, Daoshan; et al, Chemical Communications (Cambridge, 2011, 47(8), 2348-2350

Synthetic Routes 30

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide ,  1-Hydroxycyclohexyl phenyl ketone Solvents: Dichloromethane ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; et al, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Synthetic Routes 31

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Dicyclohexylcarbodiimide ,  Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  20 h, 100 °C
Riferimento
Palladium-Catalyzed Carbonylative Transformation of Organic Halides with Formic Acid as the Coupling Partner and CO Source: Synthesis of Carboxylic Acids
Wu, Fu-Peng; et al, Journal of Organic Chemistry, 2017, 82(18), 9710-9714

Synthetic Routes 32

Condizioni di reazione
1.1 Reagents: Acetic anhydride ,  Diisopropylethylamine Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  6 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  acidified
Riferimento
Oxalic acid as the in situ carbon monoxide generator in palladium-catalyzed hydroxycarbonylation of arylhalides
Shao, Changdong; et al, Organic & Biomolecular Chemistry, 2017, 15(23), 5033-5040

Thiophene-3-carboxylic acid Raw materials

Thiophene-3-carboxylic acid Preparation Products

Thiophene-3-carboxylic acid Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:88-13-1)3-Thiophenezoic acid
Numero d'ordine:sfd13370
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:36
Prezzo ($):discuss personally

Thiophene-3-carboxylic acid Letteratura correlata

Fornitori consigliati
atkchemica
(CAS:88-13-1)Thiophene-3-carboxylic acid
CL17770
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:88-13-1)Thiophene-3-carboxylic acid
A10484
Purezza:99%
Quantità:500g
Prezzo ($):305.0